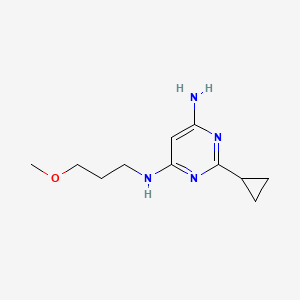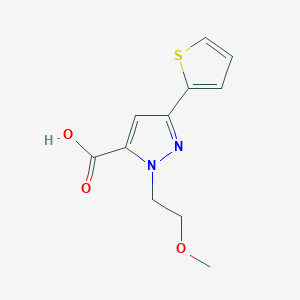
4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide
Descripción general
Descripción
The compound “4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide” is a chemical compound with a complex structure . It’s important to note that the information available is limited and may not fully describe this specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide” are not explicitly mentioned in the searched resources .Aplicaciones Científicas De Investigación
Cytotoxicity Assessment in Cancer Studies
The cytotoxicity of compounds structurally related to 4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide has been evaluated in various cancer cell lines, including lung, colon, ovarian, leukemic, and murine adenocarcinoma. These studies aim to understand the structural requirements for cytotoxic activity, highlighting the importance of the imidazolidinone motif's planarity. However, alterations in the structure that lead to non-planar configurations, such as the [1,2,5]thiadiazolidine-1,1-dioxides, result in loss of activity, suggesting specific structural characteristics are crucial for cytotoxic effects (Kim et al., 2003), (Kim & Jung, 2002).
Chemical Synthesis and Modification
Research into the synthesis and modification of 1,2,5-thiadiazolidine 1,1-dioxides, including the specific compound , has led to the development of methodologies for constructing these and related compounds starting from amino acids and chlorosulfonyl isocyanate. These methods enable the derivation of various substituted cyclosulfamides, useful as tools for asymmetric synthesis and potentially for the development of novel pharmacologically active compounds (Regainia et al., 2000).
Molecular Structure and Reactivity Studies
Investigations into the molecular structure and reactivity of thiadiazole derivatives, including 1,2,5-thiadiazolidine 1,1-dioxides, offer insights into their electronic structure, conformation, and potential sites for chemical reactivity. These studies, supported by X-ray crystallography and quantum calculations, provide foundational knowledge for designing compounds with desired chemical properties and biological activities (Castellano et al., 2001).
Potential in Medicinal Chemistry
The structural motif of 4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide and related compounds has found interest in medicinal chemistry, particularly in the synthesis of inhibitors targeting specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B). The crystal structure of these inhibitors reveals crucial interactions with the target enzyme, informing the design of more effective therapeutic agents (Ruddraraju et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
(1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c10-6-8-7-12(15(13,14)11-8)9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKJMBGHOUYJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NS(=O)(=O)N1C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471683.png)
![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)



![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)






